molecular formula C14H12O B15070228 Cyclobutanone, 3-(2-naphthalenyl)- CAS No. 335331-53-8

Cyclobutanone, 3-(2-naphthalenyl)-

Cat. No.: B15070228
CAS No.: 335331-53-8
M. Wt: 196.24 g/mol
InChI Key: HVZZHHJGLFXJSS-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)cyclobutanone is an organic compound featuring a cyclobutanone ring substituted with a naphthalene moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-(Naphthalen-2-yl)cyclobutanone involves the [2 + 2] cycloaddition reaction. This reaction typically requires the use of electron-rich olefins under specific conditions to form the cyclobutane ring . For instance, oxidative radical cycloaddition can be employed, where one of the substrates is oxidized to generate a reactive radical cation .

Industrial Production Methods: Industrial production of cyclobutane-containing compounds often utilizes eco-friendly approaches, such as organo- and biocatalyzed methods . These methods are advantageous due to their lower environmental impact and higher efficiency in producing the desired cyclobutane derivatives.

Chemical Reactions Analysis

Types of Reactions: 3-(Naphthalen-2-yl)cyclobutanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Trifluoroacetic acid

    Reduction: Vanadium (II)/zinc (II) bimetallic complexes

    Substitution: Strong nucleophiles or electrophiles

Major Products:

    Oxidation: Lactones

    Reduction: Echinocidin D

    Substitution: Various substituted cyclobutanones

Comparison with Similar Compounds

    Cyclobutane: A simpler analog with a four-membered ring structure.

    Cyclobutanone: The parent compound without the naphthalene substitution.

    3-(Naphthalen-1-yl)cyclobutanone: A positional isomer with the naphthalene moiety at the 1-position.

Uniqueness: 3-(Naphthalen-2-yl)cyclobutanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s structure allows for unique interactions and reactivity compared to its analogs, making it valuable in various applications .

Properties

CAS No.

335331-53-8

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

3-naphthalen-2-ylcyclobutan-1-one

InChI

InChI=1S/C14H12O/c15-14-8-13(9-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2

InChI Key

HVZZHHJGLFXJSS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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